(Z)-6-Methyl-4-phenyl-3-(3-phenylacryloyl)quinolin-2(1H)-one
Description
Properties
IUPAC Name |
6-methyl-4-phenyl-3-[(Z)-3-phenylprop-2-enoyl]-1H-quinolin-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H19NO2/c1-17-12-14-21-20(16-17)23(19-10-6-3-7-11-19)24(25(28)26-21)22(27)15-13-18-8-4-2-5-9-18/h2-16H,1H3,(H,26,28)/b15-13- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LCSSWLIVMOHRDX-SQFISAMPSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)NC(=O)C(=C2C3=CC=CC=C3)C(=O)C=CC4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC2=C(C=C1)NC(=O)C(=C2C3=CC=CC=C3)C(=O)/C=C\C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H19NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Q & A
Q. What are the standard synthetic protocols for (Z)-6-Methyl-4-phenyl-3-(3-phenylacryloyl)quinolin-2(1H)-one?
The compound is typically synthesized via condensation reactions. For example, a related quinolin-2(1H)-one derivative was prepared by refluxing a carboxaldehyde precursor with ethylenediamine in absolute ethanol, followed by crystallization from dimethylformamide (DMF) . Key steps include:
- Reaction optimization : Temperature control (e.g., reflux at ~80°C) and stoichiometric ratios of reactants.
- Crystallization : Use of polar aprotic solvents like DMF to enhance yield and purity .
- Catalysts : Acidic or basic conditions may be employed, though microwave-assisted synthesis with indium(III) chloride has shown improved efficiency in analogous systems .
| Method | Conditions | Yield | Reference |
|---|---|---|---|
| Reflux in ethanol | 2 mmol reactants, 15 min reflux | 77% | |
| Microwave-assisted | InCl₃ catalyst, 360 W, 5 min | 63% |
Q. Which spectroscopic techniques are essential for characterizing this compound?
Core methods include:
- IR spectroscopy : Identifies carbonyl (C=O, ~1663 cm⁻¹) and hydrogen-bonded hydroxyl groups (~3447 cm⁻¹) .
- NMR : ¹H NMR resolves substituent positions (e.g., methyl groups at δ 3.59 ppm) and aromatic proton environments .
- Mass spectrometry : Confirms molecular ion peaks (e.g., m/z 297 for related derivatives) .
- X-ray crystallography : Resolves stereochemistry and hydrogen-bonding networks (e.g., O–H···O interactions at 2.655 Å) .
Q. How do solvent choices impact synthesis and purification?
Polar aprotic solvents (e.g., DMF, dichloromethane) are preferred for solubility and crystallization . Protic solvents like ethanol may limit intermediate stability during reflux .
Advanced Research Questions
Q. How can conflicting spectroscopic data (e.g., NMR vs. XRD) be resolved for this compound?
Discrepancies often arise from dynamic processes (e.g., tautomerism) or crystal packing effects. For example:
- XRD vs. solution NMR : Solid-state XRD may show a different conformation due to lattice forces, while NMR reflects solution-state dynamics .
- Mitigation : Use variable-temperature NMR to detect tautomeric equilibria or DFT calculations to model preferred conformations .
Q. What strategies optimize reaction yields for derivatives with modified substituents?
- Catalyst screening : Lewis acids (e.g., InCl₃) improve cyclization efficiency in microwave-assisted reactions .
- Protecting groups : Temporarily shield reactive hydroxyl or amino groups during synthesis .
- Solvent-free conditions : Reduce side reactions in sterically hindered systems .
Q. How can computational methods predict electronic properties (e.g., nonlinear optical activity)?
Density Functional Theory (DFT) at the B3LYP/6-311++G(d,p) level calculates:
- Dipole moments and polarizabilities to assess NLO potential .
- Frontier molecular orbitals (HOMO-LUMO gaps) to estimate reactivity and charge transfer .
Q. What experimental designs evaluate environmental stability or degradation pathways?
- Hydrolysis studies : Monitor pH-dependent degradation (e.g., ester cleavage) via HPLC .
- Photodegradation : Expose to UV-Vis light and analyze by mass spectrometry for byproducts .
Q. How are structure-activity relationships (SARs) explored for biological activity?
- Substituent variation : Introduce halogens or methoxy groups to modulate lipophilicity and binding affinity .
- In vitro assays : Test antimicrobial activity against Gram-positive/negative strains using broth microdilution .
Methodological Challenges
Q. What are key considerations in designing antioxidant activity assays?
- DPPH/ABTS assays : Quantify radical scavenging with UV-Vis calibration curves .
- Cell-based models : Use human fibroblast lines to assess intracellular ROS reduction .
Q. How can crystallographic data resolve stereochemical ambiguities?
Q. What statistical approaches address batch-to-batch variability in synthesis?
- Design of Experiments (DoE) : Use factorial designs to isolate critical factors (e.g., temperature, catalyst loading) .
- Multivariate analysis : PCA or PLS models correlate reaction parameters with purity/yield .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
